(2-NITROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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Overview
Description
(2-Nitrophenyl)[4-(2-pyrimidinyl)piperazino]methanone is a complex organic compound with the molecular formula C₁₅H₁₅N₅O₃ It is known for its unique structure, which includes a nitrophenyl group and a pyrimidinyl-piperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)[4-(2-pyrimidinyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the nitrophenyl and pyrimidinyl-piperazino intermediates. Common synthetic routes include:
Nitration of Phenyl Compounds:
Formation of Piperazino Derivatives: The synthesis of piperazino derivatives through the reaction of piperazine with pyrimidine derivatives under controlled conditions.
Coupling Reactions: The final step involves coupling the nitrophenyl and pyrimidinyl-piperazino intermediates using reagents like coupling agents or catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)[4-(2-pyrimidinyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and catalysts.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2-Nitrophenyl)[4-(2-pyrimidinyl)piperazino]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)[4-(2-pyrimidinyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The nitrophenyl group and pyrimidinyl-piperazino moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Nitrophenyl)[4-(2-pyrimidinyl)piperazino]methanone
- (4-Nitrophenyl)[4-(2-pyrimidinyl)piperazino]methanone
Uniqueness
(2-Nitrophenyl)[4-(2-pyrimidinyl)piperazino]methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c21-14(12-4-1-2-5-13(12)20(22)23)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPPIHUJHPWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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